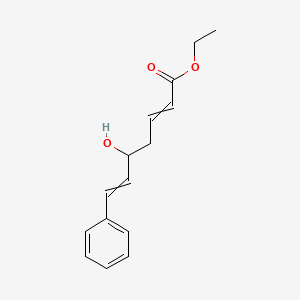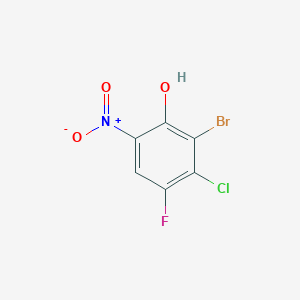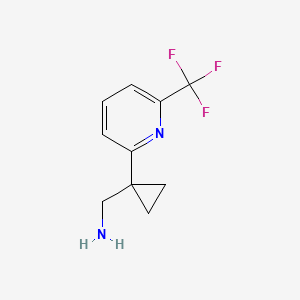
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate is a chemical compound with the molecular formula C15H18O3 It is known for its unique structure, which includes a hydroxyl group, a phenyl group, and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by dehydration and subsequent reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The conjugated diene system can be reduced to a saturated system using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-7-phenylhepta-2,6-dienoate.
Reduction: Formation of ethyl 5-hydroxy-7-phenylheptanoate.
Substitution: Formation of ethyl 5-hydroxy-7-(4-nitrophenyl)hepta-2,6-dienoate or ethyl 5-hydroxy-7-(4-bromophenyl)hepta-2,6-dienoate.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-7-(4-methylphenyl)hepta-2,6-dienoate: Similar structure but with a methyl group on the phenyl ring, which may alter its reactivity and biological activity.
Ethyl 5-hydroxy-7-(4-methoxyphenyl)hepta-2,6-dienoate: Contains a methoxy group on the phenyl ring, potentially affecting its solubility and interaction with biological targets.
Ethyl 5-hydroxy-7-(4-chlorophenyl)hepta-2,6-dienoate: The presence of a chlorine atom on the phenyl ring may enhance its electrophilic substitution reactions and influence its biological properties.
特性
CAS番号 |
919296-46-1 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)10-6-9-14(16)12-11-13-7-4-3-5-8-13/h3-8,10-12,14,16H,2,9H2,1H3 |
InChIキー |
HVKCPHHFFDXHLB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CCC(C=CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)


![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
![4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide](/img/structure/B12639115.png)
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)
![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)

![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)
